ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE
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Overview
Description
ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE is a chemical compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted isoindoline ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE typically involves the reaction of 5-chloro-1,3-dioxoisoindoline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(5,6-DIMETHYL-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- 1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl derivatives
Uniqueness
ETHYL 2-(5-CHLORO-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL)ACETATE is unique due to its chloro-substituted isoindoline ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-2-18-10(15)6-14-11(16)8-4-3-7(13)5-9(8)12(14)17/h3,8-9H,2,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHGTTRHKJKCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2CC=C(CC2C1=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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